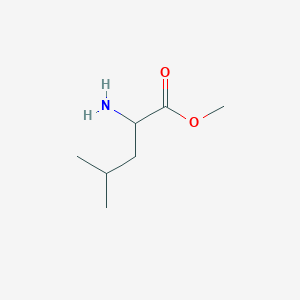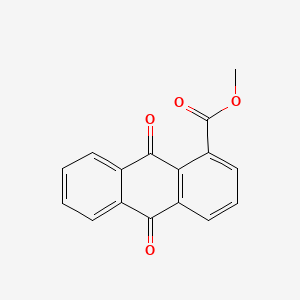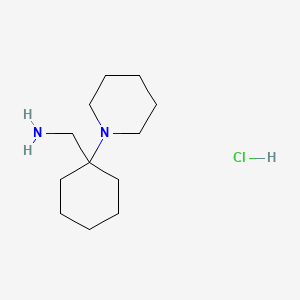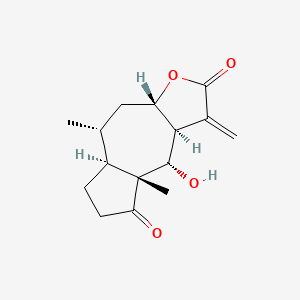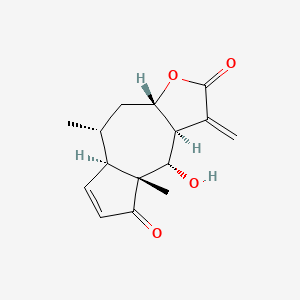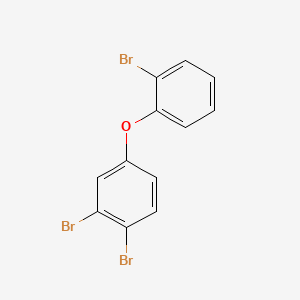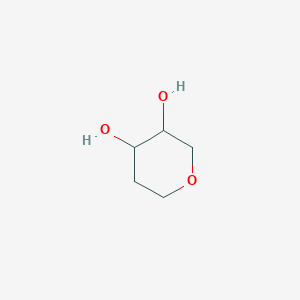
Tetrahydro-2H-pyran-3,4-diol
描述
Tetrahydro-2H-pyran-3,4-diol: is a pentitol derivative, which is a type of sugar alcohol This compound is characterized by the absence of one oxygen atom compared to its parent sugar, making it a deoxy sugar alcohol
准备方法
Synthetic Routes and Reaction Conditions: Tetrahydro-2H-pyran-3,4-diol can be synthesized through several methods. One common approach involves the reduction of 1,5-anhydro-2-deoxy-2,3-diketo-pentitol using sodium borohydride as a reducing agent. The reaction is typically carried out in an aqueous solution at room temperature, yielding 1,5-anhydro-2-deoxypentitol as the primary product .
Industrial Production Methods: Industrial production of 1,5-anhydro-2-deoxypentitol often involves the catalytic hydrogenation of 1,5-anhydro-2-deoxy-2,3-diketo-pentitol. This process is carried out under high pressure and temperature conditions, using a metal catalyst such as palladium or platinum. The resulting product is then purified through crystallization or distillation .
化学反应分析
Types of Reactions: Tetrahydro-2H-pyran-3,4-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,5-anhydro-2-deoxypentonic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form 1,5-anhydro-2-deoxypentane using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using thionyl chloride or alkylation using alkyl halides in the presence of a base.
Major Products:
Oxidation: 1,5-Anhydro-2-deoxypentonic acid.
Reduction: 1,5-Anhydro-2-deoxypentane.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Tetrahydro-2H-pyran-3,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes. It is also used as a model compound to study the behavior of deoxy sugars in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives have shown promise in the treatment of certain diseases, including cancer and diabetes.
Industry: this compound is used in the production of biodegradable polymers and as a precursor for the synthesis of various industrial chemicals
作用机制
The mechanism of action of 1,5-anhydro-2-deoxypentitol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in carbohydrate metabolism, such as glycosidases and dehydrogenases. It can inhibit or modulate the activity of these enzymes, affecting the overall metabolic process.
Pathways Involved: Tetrahydro-2H-pyran-3,4-diol is involved in the glycolytic pathway, where it can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. .
相似化合物的比较
1,4-Anhydro-2-deoxypentitol: Similar in structure but differs in the position of the anhydro bridge.
1,5-Anhydro-2-deoxyhexitol: A hexitol derivative with an additional carbon atom.
1,5-Anhydro-2-deoxytetritol: A tetritol derivative with one less carbon atom
Uniqueness: Tetrahydro-2H-pyran-3,4-diol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
oxane-3,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-4-1-2-8-3-5(4)7/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWMSRFXAJSGLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901310376 | |
| Record name | 1,5-Anhydro-2-deoxypentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100937-79-9 | |
| Record name | 1,5-Anhydro-2-deoxypentitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100937-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Anhydro-2-deoxypentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


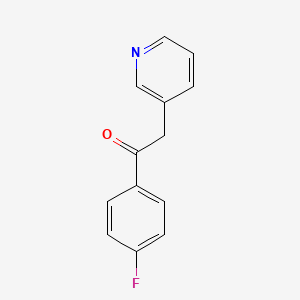
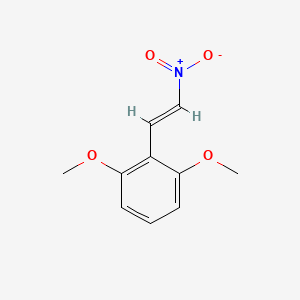
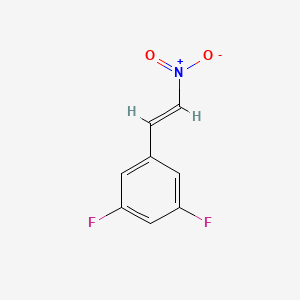
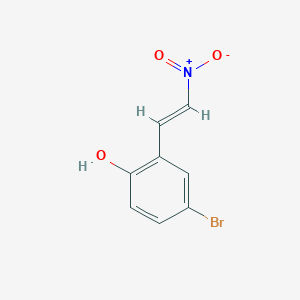
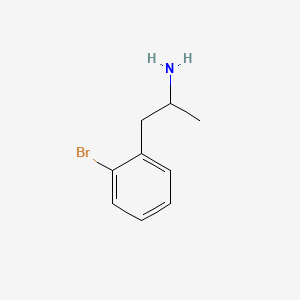
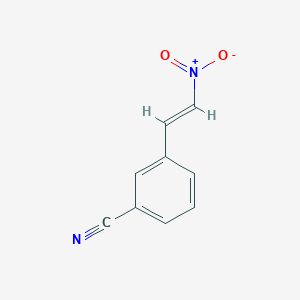
![1-(Imidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B8271493.png)
![1H-Benzimidazole, 2-[(2,4,5-trichlorophenoxy)methyl]-](/img/structure/B8271500.png)
